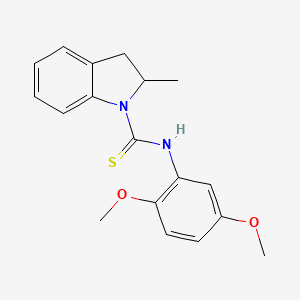![molecular formula C18H19BrN4S B4852362 (4-{5-[(3-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine](/img/structure/B4852362.png)
(4-{5-[(3-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine
Übersicht
Beschreibung
(4-{5-[(3-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of (4-{5-[(3-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine is not fully understood, but it is believed to act by inhibiting the proliferation of cancer cells. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which is a key pathway involved in programmed cell death.
Biochemical and physiological effects:
(4-{5-[(3-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine has been shown to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. This compound has been shown to inhibit the growth of different cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to exhibit anti-inflammatory and antioxidant activity, which makes it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
(4-{5-[(3-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine has several advantages and limitations for lab experiments. One of the main advantages of this compound is its high potency against cancer cells, which makes it a potential candidate for the development of new anticancer drugs. However, its low solubility in water and other solvents can limit its application in certain experiments. Moreover, its high toxicity towards normal cells can also pose a challenge in determining its therapeutic index.
Zukünftige Richtungen
There are several future directions for the research on (4-{5-[(3-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine. One of the main directions is the development of new analogs of this compound with improved solubility and selectivity towards cancer cells. Another direction is the investigation of the mechanism of action of this compound at the molecular level, which can provide insights into its potential targets and pathways. Moreover, the evaluation of the in vivo efficacy and toxicity of this compound can provide valuable information for its potential clinical application.
Wissenschaftliche Forschungsanwendungen
(4-{5-[(3-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit significant anticancer activity against different cancer cell lines. This compound has also been studied for its potential applications in the field of materials science, where it has been shown to exhibit excellent thermal stability and mechanical properties.
Eigenschaften
IUPAC Name |
4-[5-[(3-bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN4S/c1-22(2)16-9-7-14(8-10-16)17-20-21-18(23(17)3)24-12-13-5-4-6-15(19)11-13/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMYOXGEPQCOLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=CC=C2)Br)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{5-[(3-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N,N-dimethylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-isopropylphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4852281.png)
![2-(benzylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4852288.png)
![N-({[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2,6-dimethoxybenzamide](/img/structure/B4852289.png)
![4-[(isobutylamino)methyl]benzoic acid hydrochloride](/img/structure/B4852290.png)

![4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B4852304.png)
![N'-[4-chloro-3-(trifluoromethyl)phenyl]-N,N-diethylethanediamide](/img/structure/B4852316.png)
![8-[2-(4-chloro-3-methylphenoxy)butanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4852320.png)
![ethyl 4-(5-{[1-(2-chlorobenzyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B4852331.png)

![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)benzamide](/img/structure/B4852340.png)
![methyl 2-[(2-bromobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4852360.png)
![N-(4-bromo-3-methylphenyl)-2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4852366.png)
![2-cyano-3-[3-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-4-methoxyphenyl]-N-(2-methoxy-5-methylphenyl)acrylamide](/img/structure/B4852380.png)